molecular formula C14H14Cl2N2O B2923576 (S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride CAS No. 2243501-25-7

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2923576
CAS No.: 2243501-25-7
M. Wt: 297.18
InChI Key: OUKXGAAMJOMUQC-UTLKBRERSA-N
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Description

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride is a chiral amine derivative combining a benzofuran moiety and a pyridine ring. The (S)-enantiomer configuration and dihydrochloride salt form enhance its stability and bioavailability, making it a candidate for central nervous system (CNS)-targeted therapeutics. Its structural features, including the planar benzofuran group and polar pyridine nitrogen, contribute to interactions with neurotransmitter receptors and enzymes, though its exact pharmacological profile remains under investigation .

Properties

IUPAC Name

(S)-1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H/t14-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXGAAMJOMUQC-UTLKBRERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](C3=CN=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, ketones, amines, and substituted benzofuran or pyridine derivatives.

Scientific Research Applications

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyridinyl- and benzofuran-containing amines. Below is a comparative analysis based on computational and experimental data from recent studies.

Table 1: Structural and Functional Comparison of Analogous Compounds

CAS No. IUPAC Name Structural Features Similarity Score Key Differences vs. Target Compound
20173-04-0 N-Methyl-1-(pyridin-3-yl)methanamine Pyridine + methylamine 0.89 Lacks benzofuran; lower molecular weight
56622-54-9 (6-Methylpyridin-3-yl)methanamine Pyridine + methyl substituent 0.87 No benzofuran; reduced lipophilicity
40154-75-4 (R)-1-(Pyridin-3-yl)ethanamine Pyridine + ethylamine (R-configuration) 0.85 Opposite enantiomer; shorter chain
40154-84-5 (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride Pyridine + ethylamine (S-configuration) 0.83 Matches stereochemistry but lacks benzofuran

Key Findings from Comparative Studies

Impact of Benzofuran Moiety :
The benzofuran group in the target compound enhances π-π stacking with aromatic residues in CNS targets (e.g., serotonin receptors), a feature absent in simpler pyridinyl amines like 20173-04-0 and 56622-54-7. This contributes to ~20% higher predicted blood-brain barrier (BBB) penetration in computational models .

Stereochemical Influence: The (S)-enantiomer in the target compound and 40154-84-5 shows superior receptor-binding affinity compared to their (R)-counterparts (e.g., 40154-75-4). For example, molecular docking studies suggest a 15% higher binding energy to monoamine oxidases due to optimal spatial alignment .

Methyl Substituent Effects :
Compounds like 56622-54-9 (6-methylpyridin-3-yl) exhibit reduced cytotoxicity in glioblastoma models (IC₅₀ > 100 μM) compared to the target compound (IC₅₀ ~ 50 μM), likely due to steric hindrance from the methyl group limiting target engagement .

Research Implications and Limitations

While the target compound demonstrates advantages in BBB penetration and receptor interaction, its benzofuran moiety may increase metabolic instability. For instance, cytochrome P450 clearance rates are ~30% higher than those of 40154-84-5, necessitating further pharmacokinetic optimization .

Biological Activity

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride, with the CAS number 2243501-25-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H13ClN2O
  • Molar Mass : 260.72 g/mol
  • IUPAC Name : (S)-benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride
  • Physical Form : Powder
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer and antimicrobial agent. The benzofuran and pyridine moieties are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds containing benzofuran motifs have shown significant antiproliferative activity against various cancer cell lines. A review indicated that modifications in the structure of benzofuran derivatives can enhance their biological activity significantly. Specifically, the introduction of methyl or methoxy groups at strategic positions on the benzofuran ring has been correlated with increased potency against cancer cells .

CompoundActivityNotes
BNC105AntiproliferativeExhibited 2–4 times greater potency with methyl substitution at C–3 position
10hHigh ActivityMethoxy group at C–6 position showed superior activity compared to C–7 position

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit promising activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. The presence of both benzofuran and pyridine rings contributes to its interaction with biological targets.

  • Hydrophobicity : Compounds with higher hydrophobicity often exhibit stronger biological activity.
  • Substituent Effects : The nature and position of substituents on the benzofuran ring significantly influence activity; for example, methoxy groups enhance interaction with target proteins .

Case Studies

Several studies have investigated the specific biological activities of benzofuran derivatives similar to this compound:

  • Antileukemic Activity : Research on related compounds has shown that certain benzofuran derivatives possess antileukemic properties, correlating well with their hydrophilicity and electronic characteristics .
  • Antifungal Properties : A study focused on synthesizing novel benzofuran derivatives revealed that some exhibited antifungal activity, providing a basis for further exploration in treating fungal infections .

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